molecular formula C13H19ClN4O2 B1356845 1-N-Boc-4-(6-Chloropyrazin-2-yl)piperazine CAS No. 426829-52-9

1-N-Boc-4-(6-Chloropyrazin-2-yl)piperazine

Cat. No. B1356845
Key on ui cas rn: 426829-52-9
M. Wt: 298.77 g/mol
InChI Key: XTDKNKUNEVLULA-UHFFFAOYSA-N
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Patent
US08183245B2

Procedure details

2,6-dichloropyrazine (10.0 g, 67.1 mmol), tert-butyl piperazine-1-carboxylate (12.5 g, 67.1 mmol) and cesium carbonate (43.7 g, 134 mmol) were added to a round bottom flask and flushed with nitrogen. DMF (300 ml) was then added and the reaction was stirred at 100° C. for 3 hours. The reaction mixture was cooled to room temperature, then diluted with EtOAc (600 mL) and washed with brine (600 mL). The aqueous layer was washed with additional EtOAc (600 mL). The combined organic layers were dried over sodium sulfate, filtered and concentrated to a crude residue that was purified by silica gel chromatography to afford tert-butyl 4-(6-chloropyrazin-2-yl)piperazine-1-carboxylate as an off-white solid. LRMS calculated for C13H19ClN4O2[M+H]+, 299.1; found 299.1.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
43.7 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[N:6][CH:5]=[C:4]([Cl:8])[N:3]=1.[N:9]1([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1.C(=O)([O-])[O-].[Cs+].[Cs+]>>[Cl:8][C:4]1[N:3]=[C:2]([N:12]2[CH2:11][CH2:10][N:9]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:14][CH2:13]2)[CH:7]=[N:6][CH:5]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=NC(=CN=C1)Cl
Name
Quantity
12.5 g
Type
reactant
Smiles
N1(CCNCC1)C(=O)OC(C)(C)C
Name
cesium carbonate
Quantity
43.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at 100° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
flushed with nitrogen
ADDITION
Type
ADDITION
Details
DMF (300 ml) was then added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
diluted with EtOAc (600 mL)
WASH
Type
WASH
Details
washed with brine (600 mL)
WASH
Type
WASH
Details
The aqueous layer was washed with additional EtOAc (600 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a crude residue that
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=CN=CC(=N1)N1CCN(CC1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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